molecular formula C5H14Cl2N2 B1511792 trans-Cyclopentane-1,2-diamine dihydrochloride CAS No. 1030390-38-5

trans-Cyclopentane-1,2-diamine dihydrochloride

Cat. No.: B1511792
CAS No.: 1030390-38-5
M. Wt: 173.08 g/mol
InChI Key: VZCLGIZICFQJBX-ALUAXPQUSA-N
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Description

Trans-Cyclopentane-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Trans-Cyclopentane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as a scaffold for chiral ligands and receptors . It interacts with various enzymes and proteins, facilitating the formation of chiral complexes that are crucial in asymmetric synthesis . The compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and other biochemical processes . Additionally, this compound has been employed in the synthesis of biologically active compounds, further highlighting its importance in biochemical research .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with cellular proteins can also modulate gene expression, impacting cell function and behavior . These effects make this compound a valuable tool in studying cellular mechanisms and developing therapeutic strategies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s chiral nature allows it to form specific interactions with target molecules, leading to changes in their activity and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s extreme instability necessitates careful handling and storage to maintain its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound’s role in these pathways can influence metabolite levels and overall cellular metabolism . Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of this compound are critical factors in determining its efficacy in biochemical and pharmaceutical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications .

Properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCLGIZICFQJBX-ALUAXPQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735555
Record name (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030390-38-5
Record name (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1030390-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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